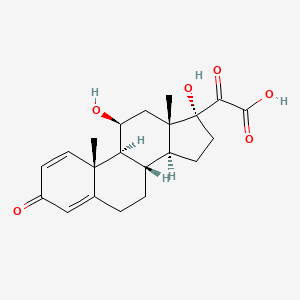
Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)- is a steroidal compound with significant biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)- involves multiple steps, starting from basic steroidal precursors. The process typically includes oxidation, reduction, and substitution reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired configuration and functional groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various hydroxylated and ketonized derivatives of the original compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)- is used as a precursor for synthesizing other steroidal compounds. Its unique structure allows for modifications that lead to the development of new chemical entities.
Biology
In biological research, this compound is studied for its role in various metabolic pathways. It serves as a model compound for understanding steroid metabolism and its effects on cellular functions.
Medicine
Medically, Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)- is investigated for its potential therapeutic effects. It has shown promise in treating inflammatory conditions and certain hormonal disorders.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other steroid-based products. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)- involves its interaction with specific molecular targets such as steroid receptors. It modulates the activity of these receptors, leading to changes in gene expression and cellular responses. The pathways involved include the regulation of inflammatory mediators and hormonal balance.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)-
- 11β,17α-Dihydroxy-6α-methylpregna-1,4-diene-3,20-dione
Uniqueness
Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)- stands out due to its specific hydroxylation pattern and the presence of multiple functional groups
Propriétés
Formule moléculaire |
C21H26O6 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C21H26O6/c1-19-7-5-12(22)9-11(19)3-4-13-14-6-8-21(27,17(24)18(25)26)20(14,2)10-15(23)16(13)19/h5,7,9,13-16,23,27H,3-4,6,8,10H2,1-2H3,(H,25,26)/t13-,14-,15-,16+,19-,20-,21-/m0/s1 |
Clé InChI |
FZHFGUJVTAMJKG-HRUPCHJUSA-N |
SMILES isomérique |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C(=O)O)O)CCC4=CC(=O)C=C[C@]34C)O |
SMILES canonique |
CC12CC(C3C(C1CCC2(C(=O)C(=O)O)O)CCC4=CC(=O)C=CC34C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


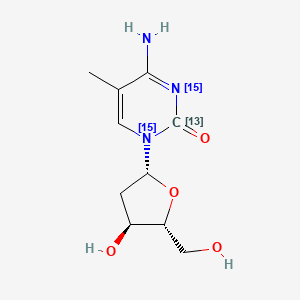
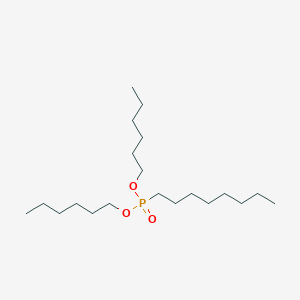
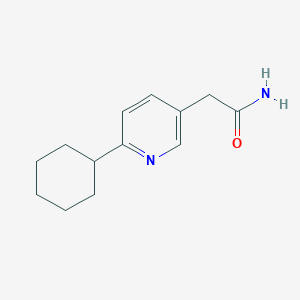
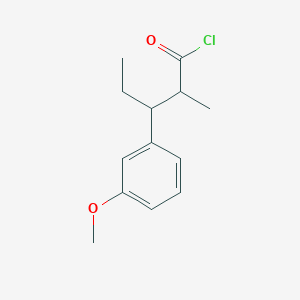
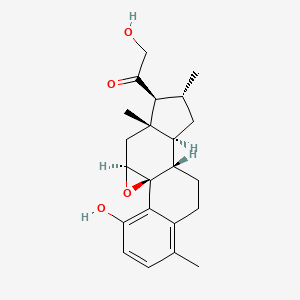
![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)
![(2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B13839857.png)
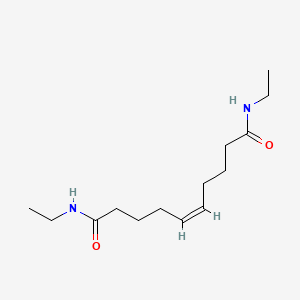
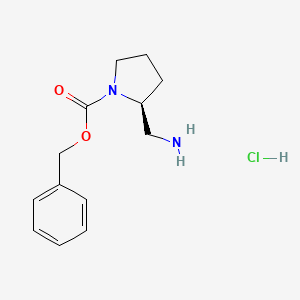
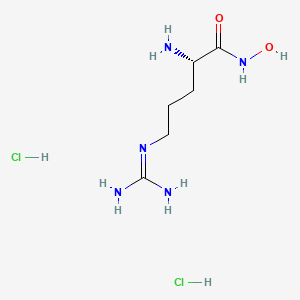
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839888.png)
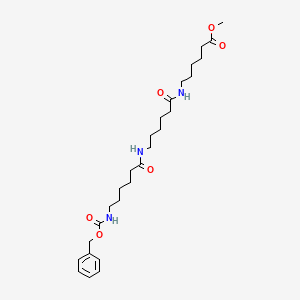
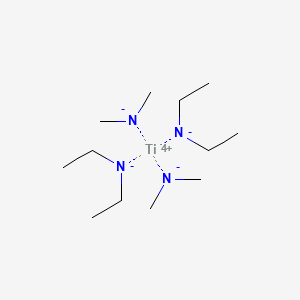
![1,6-dihydroxy-3-methyl-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B13839901.png)
